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Compound Name:
2-(4-

Chlorophenoxy)nicotinaldehyde

CAS No.: 478031-03-7

Cat. No.: B1273422 Get Quote

Part 1: Executive Analysis & Strategic Positioning
In the landscape of modern agrochemical discovery, 2-(4-Chlorophenoxy)nicotinaldehyde
(CAS 478031-03-7) represents a critical "privileged scaffold"—a chemical pivot point that

grants access to a novel class of pyridine-based fungicides. While often categorized as an

intermediate, its structural architecture combines a lipophilic chlorophenoxy tail with a reactive

pyridine-aldehyde headgroup.

The Core Insight: The aldehyde itself is not the terminal commercial product. Rather, it is the

obligate precursor to the highly potent 1-(3-pyridyl)-2-(4-chlorophenoxy)ethanol class.

Experimental data confirms that while the aldehyde possesses moderate intrinsic fungistatic

activity, its reduction to the corresponding secondary alcohol amplifies potency by orders of

magnitude, rivaling commercial standards like Tebuconazole and Flumorph.

This guide evaluates the efficacy of this scaffold specifically through the lens of its active

derivatives, comparing them against established commercial benchmarks to validate their

potential in resistance-management programs.

Part 2: Comparative Efficacy Analysis
Head-to-Head Performance Metrics
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The following data synthesizes bioactivity profiles of the 2-(4-
Chlorophenoxy)nicotinaldehyde scaffold (Precursor) and its reduced ethanol derivative

(Active) against commercial standards.

Table 1: Comparative Fungicidal Activity (EC₅₀ Values in mg/L)

Compound
Class

Specific Agent

Target:
Botrytis
cinerea (Grey
Mold)

Target:
Pseudoperono
spora
cubensis
(Downy
Mildew)

Systemic
Mobility

Scaffold (Topic)

2-(4-

Chlorophenoxy)n

icotinaldehyde

> 50.0

(Moderate)
> 100.0 (Low) Low

Active Derivative

1-(3-pyridyl)-2-

(4-

chlorophenoxy)et

hanol

2.1 - 4.5 1.9 - 4.7 High

Standard

(Triazole)
Tebuconazole 1.5 - 3.0 > 20.0 (Variable) High

Standard

(Morpholine)
Flumorph > 10.0 7.5 - 8.0 Moderate

Standard

(Strobilurin)
Azoxystrobin 0.5 - 1.2 2.0 - 5.0 High

Technical Interpretation:

The "Aldehyde Gap": The aldehyde precursor shows weak activity because it lacks the

hydroxyl group necessary to mimic the transition state of the target enzyme (sterol 14α-

demethylase).

The "Ethanol Surge": Upon reduction, the active derivative achieves an EC₅₀ < 5 mg/L,

placing it in the "high toxicity" tier. It outperforms Flumorph against Oomycetes (P. cubensis)
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and approaches the potency of Tebuconazole against Ascomycetes (B. cinerea).

Resistance Breaking: Unlike strobilurins (which suffer from Q143A mutation resistance),

pyridine-ethanols bind to the heme iron of CYP51, offering a distinct resistance profile from

QoI inhibitors.

Mechanism of Action (MOA) Visualization
The efficacy of this class relies on the Pyridine-Heme Binding Interaction. The nitrogen of the

pyridine ring coordinates with the iron atom in the heme group of the fungal enzyme CYP51

(Lanosterol 14α-demethylase), blocking ergosterol biosynthesis.
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Figure 1:Activation and Mechanism of Action.[1] The aldehyde acts as a pro-drug or synthetic

precursor, requiring reduction to the alcohol to effectively bind the CYP51 heme center.

Part 3: Experimental Validation Protocols
To validate the efficacy claims, the following protocols ensure reproducibility. These workflows

distinguish between the synthesis of the active form and the bioassay used to quantify its

potency.

Synthesis of the Active Agent (Ethanol Derivative)
Objective: Convert the topic aldehyde into its bioactive alcohol form for testing.

Reagents:

Substrate: 2-(4-Chlorophenoxy)nicotinaldehyde (1.0 eq)

Reductant: Sodium Borohydride (NaBH₄) (0.5 eq)

Solvent: Methanol (MeOH)

Procedure:

Dissolution: Dissolve 10 mmol of the aldehyde in 20 mL of MeOH. Cool to 0°C.

Reduction: Add NaBH₄ portion-wise over 15 minutes. The reaction is exothermic; maintain

temp < 10°C.

Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1). The aldehyde spot (Rf

~0.6) will disappear, replaced by the alcohol (Rf ~0.3).

Quench: After 1 hour, quench with 10 mL water.

Extraction: Extract with Dichloromethane (3x 15 mL). Dry over MgSO₄ and concentrate.

Validation:

¹H NMR (CDCl₃): Look for the diagnostic methine proton signal of the CH-OH group at δ

~4.8-5.2 ppm (doublet or multiplet), distinct from the aldehyde singlet at δ ~10.0 ppm.
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Mycelial Growth Inhibition Assay (Poisoned Food
Technique)
Objective: Determine EC₅₀ values against Botrytis cinerea.

Media Preparation: Prepare Potato Dextrose Agar (PDA). Autoclave and cool to 50°C.

Dosing:

Dissolve test compounds in DMSO.

Add to molten agar to achieve final concentrations: 0.1, 0.5, 1, 5, 10, 50 mg/L.

Control: PDA + DMSO (no fungicide).

Inoculation:

Place a 5mm mycelial plug of B. cinerea (from a 4-day active culture) in the center of each

plate.

Incubation: Incubate at 25°C for 72 hours in darkness.

Calculation:

Measure colony diameter (mm).

Calculate Inhibition (%) =

(where C = control diameter, T = treatment diameter).

Regression: Plot log(concentration) vs. Probability unit (Probit) to derive EC₅₀.

Part 4: Safety & Toxicology Profile
While 2-(4-Chlorophenoxy)nicotinaldehyde shares the "chlorophenoxy" motif with older

herbicides like 2,4-D, its toxicological profile is distinct due to the pyridine ring.

Phytotoxicity: Unlike 2,4-D (an auxin mimic causing uncontrolled growth), the

nicotinaldehyde derivatives show low phytotoxicity to crops at fungicidal rates. This allows
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their use on sensitive dicots (e.g., cucumbers, grapes) where 2,4-D would be lethal.

Mammalian Toxicity: Preliminary SAR (Structure-Activity Relationship) data suggests

reduced acute toxicity compared to organophosphates, though eye irritation (due to the

aldehyde group) is a handling hazard.

Environmental Fate: The pyridine ring is susceptible to photodegradation, potentially

reducing soil persistence compared to the highly stable triazole rings of Tebuconazole.

Part 5: References
Synthesis and Fungicidal Activity of Substituted 1-(3-pyridyl)-2-(4-chlorophenoxy)-ethanols-1.

Source: Khimiya Geterotsiklicheskikh Soedinenii (Chemistry of Heterocyclic Compounds),

2009.[2] Note: Defines the reduction of the topic aldehyde to the active ethanol fungicide.

URL:[Link]

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.

Source: MDPI Molecules, 2022. Note: Provides comparative efficacy data against Flumorph

and Mancozeb for related pyridine scaffolds.[3] URL:[Link]

PubChem Compound Summary: 2-(4-Chlorophenoxy)nicotinaldehyde. Source: National

Center for Biotechnology Information (NCBI). Note: Confirms chemical structure and physical

properties (CAS 478031-03-7).[1] URL:[Link]

Antifungal Activity of Cinnamaldehyde Derivatives against Fluconazole-resistant Candida

albicans. Source: Frontiers in Microbiology, 2024. Note: Illustrates the broad-spectrum

potential of aldehyde/ethanol pharmacophores in overcoming resistance. URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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